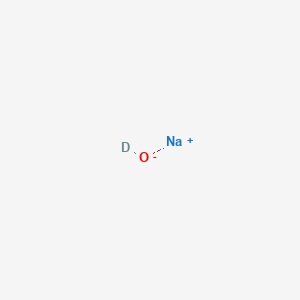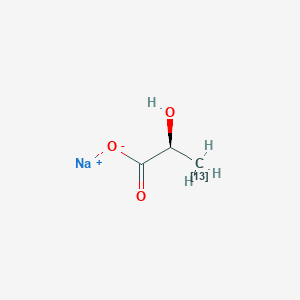
氘代氢氧化钠
描述
Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD or NaO₂H. It is an isotopologue of sodium hydroxide, where the hydrogen atom is replaced by deuterium, a heavier isotope of hydrogen. This compound appears as a white solid and is highly soluble in water . Sodium deuteroxide is primarily used as a strong base and a source of deuterium in various chemical reactions .
科学研究应用
Sodium deuteroxide has a wide range of applications in scientific research:
作用机制
Target of Action
Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD . It is an isotopologue of sodium hydroxide . The primary targets of sodium deuteroxide are other compounds that require a strong base or a deuterium source .
Mode of Action
Sodium deuteroxide acts as a strong base and a deuterium source in the production of other deuterated compounds . For example, it reacts with chloral hydrate to produce deuterated chloroform , and with N-nitrosodimethylamine to yield its deuterated analog . Sodium deuteroxide is an ionic compound, consisting of sodium cations (Na+) and deuteroxide anions (−OD) .
Biochemical Pathways
The biochemical pathways affected by sodium deuteroxide are primarily those involving the production of other deuterated compounds . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . The deuteration effect can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .
Pharmacokinetics
Pharmacokinetic research on deuterium oxide (D2O) investigates its effect on the reactions between drugs and living systems, as well as the biochemical or molecular interactions between the drug and the human body . To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out . This can lead to improved effectiveness of therapeutics of drugs by prolonging the residence time of the drug in plasma to achieve greater efficacy and altering the rate of metabolism to afford greater tolerability .
Result of Action
The result of sodium deuteroxide’s action is the production of other deuterated compounds . For example, it can react with chloral hydrate to give deuterated chloroform , and with N-nitrosodimethylamine to give the deuterated analog of that compound . These deuterated compounds can then be used in various applications, such as NMR spectroscopy .
Action Environment
The action of sodium deuteroxide can be influenced by environmental factors. For instance, the deuteration effect can be affected by the properties of the solvent, particularly in relation to the structure of water around biological macromolecules . Additionally, safety precautions must be taken when handling sodium deuteroxide, as it can cause severe skin burns and eye damage .
生化分析
Biochemical Properties
Sodium deuteroxide plays a significant role in biochemical reactions. It is used as a deuterium source to produce other deuterated compounds . The interaction of Sodium deuteroxide with enzymes, proteins, and other biomolecules is primarily through its role as a strong base .
Cellular Effects
The effects of Sodium deuteroxide on cells and cellular processes are largely related to its role as a deuterium source. Deuterium oxide and deuteration effects can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .
Molecular Mechanism
Sodium deuteroxide exerts its effects at the molecular level primarily through its role as a strong base and a source of deuterium . It participates in reactions that produce other deuterated compounds . For example, its reaction with chloral hydrate gives deuterated chloroform .
Temporal Effects in Laboratory Settings
It is known that Sodium deuteroxide is a stable compound .
Metabolic Pathways
Sodium deuteroxide is involved in the production of other deuterated compounds . Deuteration may also change the pathway of drug metabolism, referred to as metabolic switching .
Transport and Distribution
As a soluble compound , it is likely to be distributed throughout the cell.
Subcellular Localization
As a soluble compound , it is likely to be found throughout the cell.
准备方法
Synthetic Routes and Reaction Conditions: Sodium deuteroxide can be synthesized by reacting sodium metal with deuterium oxide (D₂O). The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction can be represented as follows:
2Na+2D2O→2NaOD+D2
This reaction is exothermic and should be conducted with proper cooling to control the temperature .
Industrial Production Methods: In industrial settings, sodium deuteroxide is often produced by the electrolysis of deuterium oxide. This method involves passing an electric current through deuterium oxide, resulting in the formation of sodium deuteroxide and deuterium gas. The process is efficient and allows for the large-scale production of sodium deuteroxide .
化学反应分析
Types of Reactions: Sodium deuteroxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with organic halides to form deuterated organic compounds.
Deuteration Reactions: It is used to introduce deuterium into organic molecules, which is valuable in isotopic labeling studies.
Neutralization Reactions: It reacts with acids to form deuterated water and the corresponding sodium salts.
Common Reagents and Conditions:
Chloral Hydrate: Reacts with sodium deuteroxide to produce deuterated chloroform.
N-Nitrosodimethylamine: Reacts to form its deuterated analog.
Major Products:
Deuterated Chloroform: Formed from the reaction with chloral hydrate.
Deuterated Organic Compounds: Formed from substitution reactions with organic halides.
相似化合物的比较
Sodium Hydroxide (NaOH): The non-deuterated analog of sodium deuteroxide. It is widely used as a strong base in various chemical reactions.
Potassium Deuteroxide (KOD): Similar to sodium deuteroxide but contains potassium instead of sodium.
Uniqueness: Sodium deuteroxide is unique due to the presence of deuterium, which makes it particularly valuable in isotopic labeling and NMR spectroscopy. The heavier isotope can provide insights into reaction mechanisms and molecular structures that are not possible with non-deuterated compounds .
属性
InChI |
InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHJVSKTPXQMS-DYCDLGHISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930715 | |
| Record name | Sodium deuteroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | Sodium deuteroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14014-06-3 | |
| Record name | Sodium hydroxide-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14014-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium deuteroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium deuteroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)

![[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B52465.png)








